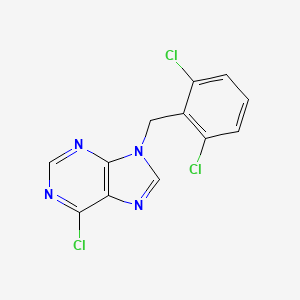

6-Chloro-9-(2,6-dichlorobenzyl)purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl3N4 |

|---|---|

Molecular Weight |

313.6 g/mol |

IUPAC Name |

6-chloro-9-[(2,6-dichlorophenyl)methyl]purine |

InChI |

InChI=1S/C12H7Cl3N4/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2 |

InChI Key |

OODRAFIESPIMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 2,6 Dichlorobenzyl Purine and Its Analogs

Precursor Synthesis Strategies for 6-Chloropurine (B14466) Scaffolds

The cornerstone for synthesizing the target compound and its analogs is the 6-chloropurine scaffold. This intermediate is typically prepared through the chlorination of readily available purine (B94841) precursors.

Chlorination Reactions of Purine Precursors (e.g., Hypoxanthine, Xanthine)

The most common method for synthesizing 6-chloropurine is the chlorination of hypoxanthine. researchgate.netprepchem.com This transformation is frequently achieved by treating hypoxanthine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or pyridine. researchgate.netprepchem.com The reaction is typically conducted at elevated temperatures, for instance, by refluxing the mixture. prepchem.com After the reaction, excess phosphorus oxychloride is removed, and the product is isolated by adjusting the pH to precipitate the 6-chloropurine.

Alternative chlorinating agents have also been developed to avoid the harsh conditions and corrosive nature of phosphorus oxychloride. One such method employs bis(trichloromethyl)carbonate (BTC) in an organic solvent with an organic amine catalyst. patsnap.com This process can be carried out under milder conditions. patsnap.com

Table 1: Selected Methods for the Chlorination of Hypoxanthine

| Chlorinating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Neat | Reflux, 20 min | 99% (as HCl salt) | prepchem.com |

| Phosphorus oxychloride (POCl₃) | Tertiary Amine | Neat | 70–105°C, 4–8 h | High | |

| Bis(trichloromethyl)carbonate | Triethylamine | Toluene | 0–110°C | Not specified | patsnap.com |

Synthesis of Dihalogenated Purine Intermediates

For the synthesis of analogs with additional substitutions, dihalogenated purine intermediates like 2,6-dichloropurine are crucial. The synthesis of 2,6-dichloropurine can be accomplished by the chlorination of xanthine. researchgate.net This reaction also typically utilizes phosphorus oxychloride. researchgate.net The resulting 2,6-dichloropurine serves as a versatile starting material for introducing different substituents at both the C2 and C6 positions of the purine ring. pharm.or.jpbyu.edu For instance, 2,6-dichloropurine was the starting material for the synthesis of 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, a key intermediate for further functionalization. pharm.or.jp

N9-Alkylation and Benzylation Protocols for Purine Functionalization

With the chlorinated purine scaffold in hand, the next critical step is the introduction of the benzyl (B1604629) group at the N9 position of the purine ring.

Nucleophilic Substitution Reactions for N9-Benzyl Moiety Introduction

The synthesis of 6-Chloro-9-(2,6-dichlorobenzyl)purine is achieved through a nucleophilic substitution reaction between 6-chloropurine and 2,6-dichlorobenzyl halide (e.g., bromide or chloride). nih.gov This alkylation is typically performed under basic conditions, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds by deprotonation of the purine's imidazole nitrogen, creating a purine anion that then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl halide. This process leads to the formation of the desired N9-benzylated product. nih.gov In one study, this specific reaction yielded the product as a white solid with a 36% yield. nih.gov

Regioselectivity Considerations in Purine N-Alkylation

A significant challenge in the N-alkylation of purines is the control of regioselectivity. Purines are ambident nucleophiles, meaning alkylation can occur at either the N7 or N9 position of the imidazole ring, often resulting in a mixture of isomers. researchgate.netub.edu

Several factors influence the N9/N7 ratio:

Thermodynamic vs. Kinetic Control : Direct alkylation of purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 derivatives. nih.govacs.org The N9 regioisomer is generally the thermodynamically more stable and, therefore, the major product. acs.orgrsc.org

Reaction Conditions : The choice of base and solvent plays a critical role. The use of tetrabutylammonium hydroxide as a base has been shown to provide good results for N9-selectivity. ub.edu Reactions that are faster, often facilitated by more reactive alkyl halides, tend to favor the formation of the N9-alkylpurine exclusively. ub.edu

Microwave Irradiation : The use of microwave irradiation can significantly improve both the reaction time and the regioselectivity. ub.edu In some cases, microwave-assisted synthesis leads exclusively to the N9-alkylated isomer, reducing the formation of secondary products. ub.edu For example, the N-benzylation of 6-chloropurine with benzyl bromide in acetonitrile at 50°C with microwave assistance resulted in high yields of the N9-benzylated product. ub.edu

Steric Hindrance : Bulky substituents on the purine ring can sterically hinder the N7 position, favoring alkylation at the N9 position. researchgate.net For instance, introducing a 6-(azolyl) group can shield the N7 position and lead to regiospecific N9 alkylation. researchgate.net

Table 2: Influence of Reaction Conditions on Purine Alkylation Regioselectivity

| Purine Substrate | Alkylating Agent | Base/Catalyst | Conditions | N9/N7 Ratio | Reference |

|---|---|---|---|---|---|

| 6-chloro-9H-purine | Benzyl Halide | Not specified | Not specified | 4:1 | nih.gov |

| 6-chloropurine | Isopropyl bromide | (Bu)₄NOH | Microwave | Exclusive N9 | ub.edu |

| 2,6-dichloropurine | Methyl iodide | (Bu)₄NOH | Microwave | Improved N9 selectivity vs. classical heating | ub.edu |

| 6-chloropurine | tert-alkyl halide | SnCl₄ | Kinetically controlled | N7 selective | nih.govacs.org |

| 6-chloropurine | tert-alkyl halide | SnCl₄ | Thermodynamic conditions | N9 selective | nih.gov |

Further Derivatization Approaches at C2 and C6 Positions of the Purine Ring

The this compound scaffold is a valuable platform for further chemical modifications, particularly at the C2 and C6 positions, to generate a library of analogs.

The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents. For example, reaction with N-substituted piperazines in ethanol can be used to synthesize 6-(piperazin-1-yl)purine derivatives. researchgate.net Similarly, reaction with bipiperidine has been used to create C6-substituted analogs. nih.gov The C6-chloro group can also be displaced by amines to form substituted adenines or by alkoxides to form 6-alkoxypurines. pharm.or.jpnih.gov

The C2 position can also be functionalized, often after the introduction of a halogen at that position (e.g., using 2,6-dichloropurine as a starting material). For instance, 2-chloro-9-substituted purines can be aminated to produce 2-amino-adenine derivatives. pharm.or.jp Furthermore, modern cross-coupling reactions can be employed. A 2-iodo-6-chloropurine derivative was shown to undergo a Sonogashira coupling with 1-hexyne to introduce an alkynyl group at the C2 position. acs.org Suzuki-Miyaura cross-coupling reactions have also been used to introduce aryl groups at the C6 position of 9-substituted-6-chloropurines. nih.gov

Amination, Alkylation, and Arylation at C6 and C2

The chlorine atoms at the C6 and C2 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile intermediate for creating a library of substituted purine analogs. The C6 position is significantly more reactive than the C2 position.

Amination: The C6-chloro group is readily displaced by various primary and secondary amines. This reaction is often carried out by heating the purine with an excess of the desired amine, sometimes in a solvent like ethanol or under microwave irradiation to accelerate the process. researchgate.netscielo.br Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) can also be employed, especially for less reactive amines or for coupling with aryl amines, providing an effective method for accessing N⁶-aryl purine analogues. nih.govtandfonline.com

Alkylation: While N-alkylation is more common, C-alkylation at the C6 position can be achieved through cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction between a 6-chloropurine derivative and an alkylboronic acid can introduce alkyl groups at this position. researchgate.net

Arylation: The C6 position can be functionalized with aryl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with arylboronic acids or the Stille coupling with organostannanes. nih.govacs.org These methods are highly effective for creating 6-arylpurine derivatives.

The C2 position is less reactive and requires harsher conditions for substitution. Once the C6 position is functionalized, subsequent substitution at C2 can be performed, often requiring higher temperatures or the use of microwave irradiation to proceed efficiently. nih.gov This sequential substitution strategy allows for the controlled synthesis of diverse 2,6,9-trisubstituted purines. cell.commdpi.comresearchgate.net

Synthesis of Related 6-Substituted and 2,6,9-Trisubstituted Purine Analogs

The synthesis of related purine analogs leverages the reactivity of the chloropurine core. Starting from 2,6-dichloropurine, a common strategy is a three-step sequence: nih.govresearchgate.net

N9-Alkylation: Introduction of a substituent at the N9 position, such as the 2,6-dichlorobenzyl group. This step often results in a mixture of N9 and N7 isomers, from which the desired N9 product is isolated. nih.gov

C6-Substitution: Selective substitution of the more reactive C6-chloro group with various nucleophiles (amines, thiols, alcohols) to introduce diversity at this position.

C2-Substitution: Substitution of the less reactive C2-chloro group, often requiring more forcing conditions like microwave heating, to complete the synthesis of the 2,6,9-trisubstituted purine.

This stepwise approach allows for the parallel synthesis of large libraries of purine derivatives for various research applications. nih.gov

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | N9 / N7 | Alkyl halide, Base (e.g., K₂CO₃), DMF or Acetonitrile | N9/N7-alkylated purine | ub.edunih.gov |

| C6-Amination | C6 | Primary/Secondary Amine, Heat or Microwave | 6-aminopurine analog | researchgate.netscielo.br |

| C6-Arylation | C6 | Arylboronic acid, Pd catalyst, Base | 6-arylpurine analog | nih.govacs.org |

| Sequential Substitution | C6 then C2 | 1. Nucleophile 1 (mild conditions) 2. Nucleophile 2 (harsh conditions) | 2,6,9-trisubstituted purine | nih.govresearchgate.net |

Analytical Characterization Techniques in Purine Synthesis Research

The structural confirmation and purity assessment of synthesized compounds like this compound and its analogs rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of purine derivatives in solution. sci-hub.se

¹H NMR: Provides information about the number and environment of protons in the molecule. The chemical shifts of the purine protons (H-2 and H-8) are characteristic and appear in the aromatic region (typically 7.5-9.5 ppm). sci-hub.se The signals from the benzyl group and any other substituents can be used to confirm the complete structure.

¹³C NMR: Shows the signals for all unique carbon atoms. The chemical shifts of the purine ring carbons are indicative of the substitution pattern. A key diagnostic feature for distinguishing between N9 and N7 isomers is the chemical shift of the C5 carbon, which differs predictably between the two regioisomers. acs.orgnih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the substitution pattern. acs.org

| Nucleus | Typical Chemical Shift Range (Purine Ring) | Information Provided |

| ¹H | 7.5 - 9.5 ppm | Position and environment of H-2 and H-8 protons |

| ¹³C | 115 - 160 ppm | Carbon skeleton, differentiation of N7/N9 isomers via C5 shift |

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used for purine analogs. scielo.br High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com Often, MS is coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to analyze the purity of the sample and identify any byproducts. researchgate.netchromatographyonline.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine in this case) in a pure compound. wikipedia.orgeltra.com The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high purity. wikipedia.orgacs.org

X-ray Crystallography for Absolute Structural Elucidation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule. iucr.org This technique determines the precise spatial arrangement of atoms and the connectivity within the crystal lattice. chemrxiv.orgacs.org It is the gold standard for structural elucidation, confirming not only the constitution and configuration of the molecule but also its conformation in the solid state. While not routinely performed for every analog, it is invaluable for unequivocally confirming the structure of a novel compound or a key intermediate. nih.gov

Structure Activity Relationship Sar Investigations for 6 Chloro 9 2,6 Dichlorobenzyl Purine Derivatives

Influence of the N9-Benzyl Moiety on Biological Activity

The N9-position of the purine (B94841) ring is a critical site for interaction with biological targets, and the nature of the substituent at this position can profoundly influence activity. For the 6-chloro-9-benzylpurine series, the benzyl (B1604629) group itself is a key pharmacophoric feature, and its substitution pattern plays a significant role in modulating biological responses.

Effect of Halogen Substituents (e.g., Dichloro, Fluoro, Chloro) on the Benzyl Ring

The presence, number, and type of halogen substituents on the N9-benzyl ring are pivotal in determining the biological efficacy of 6-chloro-9-benzylpurine derivatives. Studies comparing different halogenation patterns have revealed clear trends in activity, particularly in the context of anticoccidial agents.

A comparative study on 6-amino-9-(substituted benzyl)purines demonstrated the superior therapeutic ratio of the 2-chloro-6-fluorobenzyl derivative (arprinocid) over the 2,6-dichlorobenzyl analogue (L-628,914). nih.gov In efficacy studies against coccidia in chickens, the 2,6-dichlorobenzyl derivative was effective at dietary levels of 45 to 60 ppm, while the 2-chloro-6-fluorobenzyl compound required 60 to 70 ppm for excellent broad-spectrum activity. nih.gov However, tolerance trials indicated that the maximum tolerated diet concentration for the 2,6-dichlorobenzyl purine was approximately 60 ppm, compared to about 95 ppm for the 2-chloro-6-fluorobenzyl derivative. nih.gov This resulted in a higher therapeutic ratio for the compound bearing the chloro and fluoro substituents. nih.gov

Role of C6-Substitution in Modulating Pharmacological Profiles

The C6 position of the purine ring is a prime site for modification and has been extensively explored to modulate the pharmacological profiles of 9-benzylpurine derivatives. The nature of the substituent at this position can dramatically alter the compound's biological activity, selectivity, and even its mechanism of action.

Comparative Analysis of Chloro, Amino, Oxo, and Thio Analogs

The conversion of the 6-chloro group to other functionalities such as amino, oxo (or hydroxy), and thio (or mercapto) groups is a common strategy in purine chemistry to explore SAR.

In a study focusing on the depletion of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), a series of O6- and S6-substituted purine derivatives were evaluated. The results indicated that for efficient AGT depletion, an allyl or benzyl group attached through an exocyclic oxygen at the C6 position of a 2-aminopurine (B61359) derivative was required. nih.gov The corresponding 6-benzylthio purine derivatives were found to be inactive. nih.gov This highlights the critical role of the C6-substituent's identity, with the oxygen-linked (oxo/hydroxy) analogue being active while the sulfur-linked (thio) analogue was not in this specific biological context.

Furthermore, studies on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have shown that both classes of compounds can induce apoptosis in human leukemia cells, though their effects on the expression of apoptotic genes like caspase 3 and cytochrome c can differ. mdpi.com This indicates that even subtle changes at the C6 position, such as the difference between an amino and a morpholino group, can influence the downstream biological pathways. While these studies were not conducted on the 9-(2,6-dichlorobenzyl)purine scaffold, they provide a strong rationale for the importance of the C6-substituent in defining the pharmacological outcome. A direct comparative analysis of the chloro, amino, oxo, and thio analogs of 6-chloro-9-(2,6-dichlorobenzyl)purine would be necessary to delineate their specific activities.

Impact of Alkyl and Aryl Groups at C6

Replacing the C6-chloro atom with alkyl or aryl groups is another strategy to modulate the biological activity of 9-benzylpurine derivatives. Research on 2,6,9-trisubstituted purines has shown that the introduction of an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity against cancer cell lines. researchgate.netsemanticscholar.org This suggests that larger, more complex aryl-containing substituents can be well-tolerated and can enhance biological effects.

While specific studies on the introduction of alkyl and aryl groups at the C6 position of the this compound scaffold are not extensively detailed in the available literature, the general principles of purine chemistry suggest that such modifications would significantly impact the molecule's interaction with its biological targets. The size, shape, and electronic properties of the introduced alkyl or aryl group would play a crucial role in determining the resulting pharmacological profile.

Contribution of Substituents at C2 and C8 Positions to Overall Activity

Modifications at the C2 and C8 positions of the purine ring offer additional avenues to fine-tune the biological activity of this compound derivatives.

Research on 9-benzyl-6-(dimethylamino)-9H-purines as antirhinovirus agents has demonstrated the profound impact of substitution at the C2 position. The parent compounds, unsubstituted at the C2 position, exhibited weak antiviral activity. nih.gov However, the introduction of a 2-chloro substituent led to a substantial increase in their potency. nih.gov A subsequent, more detailed SAR study on a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines provided further insights. This study revealed that optimal antirhinovirus activity was associated with 9-benzylpurines that possessed a lipophilic and electron-withdrawing substituent at the C2 position. nih.gov The most active compound in this series was the 2-(trifluoromethyl) derivative. nih.gov

Conversely, studies on 2,6,9-trisubstituted purines as potential anticancer agents have indicated that the use of bulky systems at the C2 position of the purine is not favorable for cytotoxic activity. researchgate.netsemanticscholar.org This suggests that while substitution at C2 is important, there is an optimal size and electronic character for the substituent to achieve the desired biological effect, and this may vary depending on the therapeutic target.

Information regarding the specific contribution of substituents at the C8 position for the this compound series is less prevalent in the reviewed literature. However, the C8 position is a known site for modification in purine chemistry, and substitutions at this position can influence the electronic distribution and conformation of the purine ring, thereby affecting its interaction with biological targets.

Computational Approaches in SAR Elucidation

Computational methodologies offer a powerful lens through which to examine the SAR of this compound derivatives. These in silico techniques enable the rapid assessment of large numbers of virtual compounds, prioritizing those with the highest predicted activity and most favorable pharmacological profiles for synthesis and biological testing. By simulating molecular properties and interactions, researchers can build predictive models that correlate structural features with biological outcomes.

The prediction of molecular properties through in silico methods is a foundational aspect of modern drug discovery, providing crucial insights that guide the design of derivatives of this compound. These computational tools are employed to estimate a range of physicochemical and pharmacokinetic properties, which are known to influence the biological activity of a compound. Properties such as lipophilicity, electronic effects, steric parameters, and aqueous solubility are routinely calculated to build a comprehensive SAR profile. biotechnologia-journal.org

For instance, the n-octanol-water partition coefficient (log P) is a key descriptor for lipophilicity, which affects a molecule's ability to cross biological membranes. biotechnologia-journal.org Various computational models can predict log P values for novel derivatives, allowing chemists to modulate this property to optimize absorption and distribution. Similarly, electronic properties, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated using quantum mechanical methods. These parameters are vital for understanding how a molecule might interact with its biological target at an electronic level.

Steric properties, which describe the size and shape of a molecule, are also critical for receptor binding. Computational software can calculate descriptors such as molecular volume, surface area, and specific conformational energies. This information helps in designing derivatives that fit optimally into a target's binding pocket, thereby enhancing potency. The prediction of aqueous solubility is another important factor, as poor solubility can hinder a compound's therapeutic utility. biotechnologia-journal.org

These predicted molecular properties are often used to evaluate drug-likeness based on established guidelines like Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a log P over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov By calculating these properties for virtual derivatives of this compound, researchers can prioritize candidates that are more likely to have favorable pharmacokinetic profiles.

Table 1: Illustrative In Silico Predicted Molecular Properties for Hypothetical Derivatives of this compound

| Derivative | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors |

| Parent | This compound | 4.5 | -4.2 | 341.6 | 0 | 4 |

| Derivative A | Replacement of 6-Chloro with 6-Amino | 3.2 | -3.5 | 322.2 | 1 | 5 |

| Derivative B | Addition of a 4'-hydroxyl to the benzyl ring | 4.1 | -4.0 | 357.6 | 1 | 5 |

| Derivative C | Replacement of 2,6-dichloro with 2,6-dimethyl | 4.0 | -4.5 | 300.8 | 0 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of in silico predictions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide predictive models that are invaluable for designing new analogs with enhanced potency. These models are built by calculating a variety of molecular descriptors for a set of compounds with known biological activities and then using statistical methods to find the best-fitting equation.

The process of developing a QSAR model typically involves several key steps. First, a dataset of molecules with their corresponding biological activities (e.g., IC50 values) is compiled. Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and counts of structural fragments.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model. The goal is to create an equation that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors.

For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be employed. mdpi.com In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated and used as descriptors. mdpi.com The resulting model can provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for structural modifications.

A hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

In this equation, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined by the statistical analysis. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in biological activity, while a negative coefficient suggests the opposite.

Table 2: Example of a QSAR Data Table for a Series of Purine Derivatives

| Compound | pIC50 (Experimental) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Molecular Volume (Descriptor 3) | pIC50 (Predicted) | Residual |

| 1 | 6.5 | 4.2 | 2.5 | 350 | 6.4 | 0.1 |

| 2 | 7.2 | 4.8 | 3.1 | 340 | 7.1 | 0.1 |

| 3 | 5.8 | 3.9 | 2.1 | 360 | 5.9 | -0.1 |

| 4 | 7.5 | 5.1 | 3.5 | 335 | 7.6 | -0.1 |

Note: This table is illustrative and demonstrates the components of a QSAR study. The values are not based on actual experimental data for this compound derivatives.

Through the iterative process of QSAR model development, validation, and application, researchers can significantly streamline the drug discovery process for derivatives of this compound, leading to the more efficient identification of promising new drug candidates. mdpi.com

Future Research Directions and Translational Perspectives for 6 Chloro 9 2,6 Dichlorobenzyl Purine

Optimization of Selectivity and Potency through Rational Design

The future development of 6-chloro-9-(2,6-dichlorobenzyl)purine hinges on the strategic optimization of its chemical structure to enhance its selectivity and potency towards specific biological targets. Rational drug design, guided by computational modeling and a deep understanding of structure-activity relationships (SAR), will be paramount in this endeavor.

The purine (B94841) scaffold is a well-established pharmacophore known to interact with a variety of enzymes, particularly protein kinases. mdpi.comsemanticscholar.org The 2,6,9-trisubstitution pattern offers a versatile platform for fine-tuning interactions within the ATP-binding pocket of these kinases. mdpi.comsemanticscholar.org Future research will likely focus on creating a library of analogs by modifying the substituents at the C2, C6, and N9 positions of the purine ring.

For instance, replacing the chlorine atom at the C6 position with various amino, alkoxy, or aryl groups can modulate the compound's hydrogen bonding capacity and steric interactions within the target's active site. Similarly, modifications to the 2,6-dichlorobenzyl group at the N9 position, such as altering the substitution pattern on the phenyl ring or replacing the benzyl (B1604629) moiety altogether, could significantly impact target specificity and potency. researchgate.net

Table 1: Potential Modifications for Rational Drug Design of this compound Analogs

| Position | Current Substituent | Potential Modifications | Rationale |

| C6 | Chloro | Amino, Alkoxy, Aryl, Heteroaryl | Modulate hydrogen bonding and steric interactions to improve target engagement. |

| N9 | 2,6-Dichlorobenzyl | Altered phenyl substitutions (e.g., fluoro, methyl), different benzyl isomers, alternative aryl or alkyl groups | Enhance binding affinity and selectivity for the target kinase. |

| C2 | Hydrogen | Amino, Halogen, Small alkyl groups | Explore additional interaction points within the ATP-binding pocket to increase potency. |

Computational docking studies will be instrumental in predicting the binding modes of these newly designed analogs and prioritizing their synthesis. By virtually screening a library of potential derivatives against the three-dimensional structures of various kinases, researchers can identify candidates with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. researchgate.net

Exploration of Novel Therapeutic Targets and Indications

While the primary focus for many purine derivatives has been oncology, particularly as kinase inhibitors, the therapeutic potential of this compound and its future analogs may extend to other disease areas.

Anticancer Applications: The initial exploration of this class of compounds has centered on their ability to inhibit cyclin-dependent kinases (CDKs), Src family kinases, and other kinases implicated in cancer cell proliferation and survival. mdpi.comsemanticscholar.org Future studies should aim to profile this compound against a broad panel of kinases to identify its specific targets. This will enable the rational selection of cancer types where this compound is most likely to be effective. For instance, if it is found to be a potent inhibitor of a kinase that is frequently mutated or overexpressed in a particular malignancy, it would provide a strong rationale for its clinical development in that indication. mdpi.com

Antiviral Potential: Substituted purines have also demonstrated significant antiviral activity. nih.gov The 9-benzyl-6-chloropurine scaffold, in particular, has been investigated for its ability to inhibit the replication of rhinoviruses. Future research should therefore include screening this compound and its analogs against a diverse range of viruses to uncover potential new therapeutic applications in infectious diseases.

Other Indications: The diverse biological activities of purine derivatives suggest that novel therapeutic targets for this compound may yet be discovered. nih.gov High-throughput screening of the compound against various cellular and biochemical assays could reveal unexpected activities, opening up new avenues for its development in areas such as inflammatory diseases or neurodegenerative disorders.

Advanced Synthetic Strategies for Analog Development

The efficient and versatile synthesis of a diverse library of this compound analogs is crucial for comprehensive SAR studies and the identification of lead candidates. Modern synthetic methodologies can significantly accelerate this process.

The core 6-chloropurine (B14466) scaffold can be readily synthesized from commercially available starting materials. google.com The key step in the synthesis of the target compound and its analogs is the N9-alkylation of the purine ring with the appropriate benzyl halide.

Table 2: Key Synthetic Reactions for Analog Development

| Reaction Type | Description |

| Nucleophilic Aromatic Substitution | The chlorine at the C6 position is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of substituents. |

| N9-Alkylation | Reaction of the 6-chloropurine with different substituted benzyl halides or other alkylating agents to generate diversity at the N9 position. |

| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups at the C2 or C6 positions. |

Combinatorial chemistry approaches, coupled with high-throughput purification and characterization techniques, will be invaluable for rapidly generating a large number of analogs. researchgate.net The use of solid-phase synthesis, where the purine scaffold is attached to a resin, can facilitate the purification process and allow for the parallel synthesis of multiple compounds.

Furthermore, the development of novel, more efficient synthetic routes will be beneficial. This could include the exploration of one-pot reactions or the use of flow chemistry to streamline the synthesis and reduce waste.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound, the integration of "omics" technologies will be essential. These powerful tools can provide a global view of the molecular changes that occur in cells upon treatment with the compound. omicstutorials.comresearchgate.net

Proteomics: Proteomic profiling can be used to identify the direct protein targets of the compound and to understand its downstream effects on cellular signaling pathways. researchgate.net Techniques such as chemical proteomics, where the compound is used as a bait to pull down its binding partners, can be employed to definitively identify its targets. Quantitative proteomics can then be used to measure changes in the expression and phosphorylation of thousands of proteins in response to treatment, providing a detailed map of the compound's mechanism of action.

Metabolomics: Metabolomic analysis can reveal how this compound affects cellular metabolism. nih.gov As purine analogs can interfere with nucleotide metabolism, understanding the impact of this compound on the purine and pyrimidine (B1678525) metabolic pathways will be crucial. nih.gov This information can help to identify biomarkers of response and to anticipate potential mechanisms of resistance.

Genomics: Genomic approaches can be used to identify genetic biomarkers that predict sensitivity or resistance to this compound. omicstutorials.com By screening a panel of cancer cell lines with different genetic backgrounds for their sensitivity to the compound, it may be possible to identify specific mutations or gene expression signatures that correlate with response. This information would be invaluable for patient selection in future clinical trials.

The integration of these different omics datasets will provide a comprehensive, systems-level understanding of the biological effects of this compound, guiding its further development and maximizing its therapeutic potential.

Q & A

Q. What are the recommended synthetic pathways for 6-Chloro-9-(2,6-dichlorobenzyl)purine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves alkylation of 6-chloropurine derivatives with halogenated benzyl groups. For example, bromoacetaldehyde diethyl acetal has been used as an alkylating agent to introduce substituents at the N9 position of purine . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield and purity. Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

- NMR Spectroscopy: Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on aromatic proton environments and chlorine substituent effects.

- HPLC-MS: Assess purity and detect trace impurities using reverse-phase chromatography with UV/Vis or MS detection.

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions, particularly for polymorph identification .

- Elemental Analysis: Validate stoichiometry and halogen content.

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer: Conduct accelerated stability studies under varied conditions (e.g., temperature, humidity, light exposure) using HPLC to monitor degradation products. Store the compound in anhydrous, oxygen-free environments at -20°C, with desiccants. Document stability data rigorously to ensure reproducibility, as emphasized in chemical hygiene protocols .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.

- Cell Viability Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify therapeutic potential.

- Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?

Methodological Answer: Combine kinetic analyses (e.g., Michaelis-Menten plots) with structural techniques:

- Molecular Dynamics (MD) Simulations: Model binding poses and conformational changes in enzyme active sites.

- X-ray Crystallography: Resolve co-crystal structures to identify critical hydrogen bonds or halogen interactions .

- Isotopic Labeling: Track metabolic pathways using <sup>14</sup>C or <sup>3</sup>H isotopes to study bioactivation or degradation .

Q. What strategies integrate computational modeling with experimental data to accelerate research?

Methodological Answer:

- Hybrid Workflows: Use quantum mechanics/molecular mechanics (QM/MM) to predict reaction outcomes, then validate with small-scale experiments.

- AI-Driven Platforms: Train machine learning models on historical reaction data to recommend optimal conditions (e.g., solvent, catalyst) for new syntheses .

- Feedback Loops: Refine computational models using experimental kinetic data, as demonstrated in reaction path search methodologies .

Q. How should contradictory biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Systematically compare datasets, accounting for variables like cell line specificity, assay conditions, and compound purity.

- Cross-Validation: Replicate key experiments in independent labs using standardized protocols (e.g., SOPs for cell culture and compound dosing).

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs to isolate structural features responsible for divergent activities .

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Substitution: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalytic Systems: Employ recyclable catalysts (e.g., immobilized palladium nanoparticles) to reduce waste.

- Energy Efficiency: Use microwave-assisted synthesis to shorten reaction times and lower energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.